molecular formula C13H11ClN2 B2573489 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 866152-54-7

1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile

Cat. No.: B2573489
CAS No.: 866152-54-7
M. Wt: 230.7
InChI Key: NNKOFLYZYREQET-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a 4-chlorophenyl group, two methyl groups at positions 2 and 5, and a carbonitrile group at position 3. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction yields the desired pyrrole compound with high efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile can be compared to other pyrrole derivatives, such as:

    1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: Similar in structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.

    1-(4-Methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: The presence of a methyl group instead of chlorine can affect the compound’s electronic properties and interactions.

    1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbonitrile: The fluorine atom can enhance the compound’s stability and influence its pharmacokinetic properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-2,5-dimethylpyrrole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2/c1-9-7-11(8-15)10(2)16(9)13-5-3-12(14)4-6-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKOFLYZYREQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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